beta,3-Dinitrostyrene
CAS No.: 34441-47-9
Cat. No.: VC13297442
Molecular Formula: C8H6N2O4
Molecular Weight: 194.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34441-47-9 |
|---|---|
| Molecular Formula | C8H6N2O4 |
| Molecular Weight | 194.14 g/mol |
| IUPAC Name | 1-nitro-3-[(E)-2-nitroethenyl]benzene |
| Standard InChI | InChI=1S/C8H6N2O4/c11-9(12)5-4-7-2-1-3-8(6-7)10(13)14/h1-6H/b5-4+ |
| Standard InChI Key | YOEGXQQUPVDQEE-SNAWJCMRSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/[N+](=O)[O-] |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C=C[N+](=O)[O-] |
Introduction
Structural and Chemical Properties
Beta,3-dinitrostyrene belongs to the nitrostyrene family, which features a nitro group (-NO₂) conjugated to a vinylbenzene backbone. The presence of two nitro groups introduces significant electron-withdrawing effects, influencing reactivity and stability.
Molecular Configuration
The compound’s structure comprises:
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Aromatic ring: Substituted with a nitro group at the 3-position.
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Vinyl chain: A nitro group at the β-position (trans-configuration is common in nitrostyrenes ).
Theoretical Molecular Formula: C₈H₆N₂O₄
Molecular Weight: 194.15 g/mol (calculated).
Physicochemical Data (Extrapolated from Analogous Compounds)
The additional nitro group in beta,3-dinitrostyrene likely increases molecular polarity and thermal instability compared to mono-nitro analogs .
Synthetic Methodologies
While no direct synthesis of beta,3-dinitrostyrene is documented, patented methods for β-nitrostyrene derivatives provide a framework for its potential preparation.
Henry Condensation and Dehydration
The most common route to β-nitrostyrenes involves the Henry reaction between benzaldehydes and nitromethane, followed by acid-catalyzed dehydration . For beta,3-dinitrostyrene, this would require:
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Starting Material: 3-Nitrobenzaldehyde.
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Reaction with Nitromethane: Catalyzed by a primary amine (e.g., benzylamine) in acetic acid at 70–80°C .
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Dehydration: Using acidic conditions (e.g., H₂SO₄) to eliminate water and form the vinyl-nitro bond .
Key Patent Insights:
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Yields for β-nitrostyrene derivatives range from 80–99% under optimized conditions .
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Reaction temperatures above 100°C risk decomposition, necessitating careful thermal control .
Alternative Routes
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Sigmatropic Rearrangements: Tin(IV)-catalyzed reactions with dienes could yield cycloadducts, though regioselectivity challenges may arise .
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Ionic Liquid Catalysis: Acidic ionic liquids like [SFHEA][HSO₄] enhance reaction efficiency and reduce byproducts in nitrostyrene synthesis .
Pharmacological and Biological Activities
Nitrostyrenes are investigated for antimicrobial, anticancer, and anti-inflammatory properties. Beta,3-dinitrostyrene’s dual nitro groups may enhance these effects.
Antifungal and Antibacterial Activity
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Mechanism: Disruption of cell wall biosynthesis and ROS induction .
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Efficacy: Beta-methyl-β-nitrostyrene analogs show MICs of 32–128 µg/mL against Candida albicans .
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Synergy: Combines with fluconazole to overcome drug resistance .
Anti-Inflammatory Applications
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NLRP3 Inflammasome Inhibition: 3,4-Methylenedioxy-β-nitrostyrene (MNS) blocks ASC oligomerization, reducing IL-1β in colitis models .
Industrial and Research Applications
Chemical Intermediate
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Pharmaceutical Synthesis: Precursor to baclofen (antispasmodic) and other GABA analogs .
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Polymer Chemistry: Nitro groups facilitate crosslinking in specialty polymers.
Analytical and Material Science
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